Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as tetrahydropyridines. These compounds are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the tert-butyl group and the hydroxymethyl group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as a dihydropyridine derivative.
Introduction of the Hydroxymethyl Group: This is often done through a nucleophilic substitution reaction, where a hydroxymethyl group is introduced at the 5-position of the tetrahydropyridine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the carbonyl group, resulting in a different functional group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is a reduced form of the compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It can be used as a probe in biological studies to understand the behavior of certain enzymes and receptors. Medicine: Industry: It can be used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate: This compound is structurally similar but has a different functional group at the 2-position of the pyridine ring.
Tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate: This compound has a different heterocyclic ring system and a cyano group instead of a hydroxymethyl group.
Uniqueness: Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its combination of the tert-butyl group and the hydroxymethyl group, which can impart specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7,13H,4-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLIQCJOMROMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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